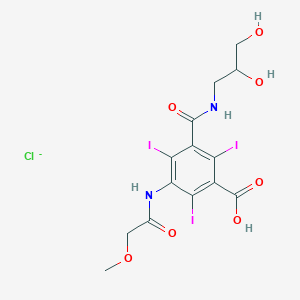
3-Methyl-5-(trifluoromethyl)pyridine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-5-(trifluoromethyl)pyridine-4-carboxylic acid is an organic compound with the molecular formula C8H6F3NO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of both a methyl group and a trifluoromethyl group on the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(trifluoromethyl)pyridine-4-carboxylic acid typically involves the introduction of the trifluoromethyl group and the carboxylic acid group onto the pyridine ring. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction. The use of high-pressure reactors and automated systems can further optimize the production process .
化学反应分析
Types of Reactions
3-Methyl-5-(trifluoromethyl)pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridine derivatives
科学研究应用
3-Methyl-5-(trifluoromethyl)pyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals
作用机制
The mechanism of action of 3-Methyl-5-(trifluoromethyl)pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of certain enzymes by binding to their active sites. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The carboxylic acid group can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its molecular target .
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar structure but with the trifluoromethyl group at a different position.
5-(Trifluoromethyl)pyridine-2-carboxylic acid: Another positional isomer with different chemical properties.
3-Methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid: Similar but with the carboxylic acid group at a different position
Uniqueness
3-Methyl-5-(trifluoromethyl)pyridine-4-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of a methyl group and a trifluoromethyl group on the pyridine ring enhances its stability and makes it a valuable intermediate in various synthetic pathways .
属性
分子式 |
C8H6F3NO2 |
|---|---|
分子量 |
205.13 g/mol |
IUPAC 名称 |
3-methyl-5-(trifluoromethyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H6F3NO2/c1-4-2-12-3-5(8(9,10)11)6(4)7(13)14/h2-3H,1H3,(H,13,14) |
InChI 键 |
GHHOYYFXEHHFHW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=CC(=C1C(=O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


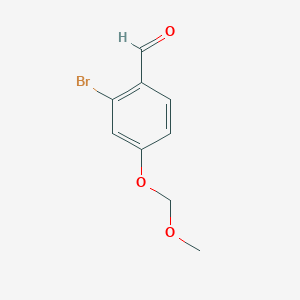
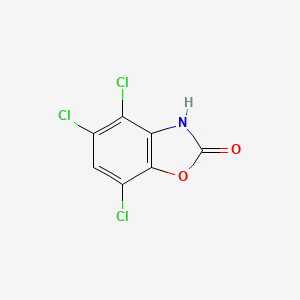
![6,7-Dichloro-1-(2-isopropyl-6-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13973493.png)
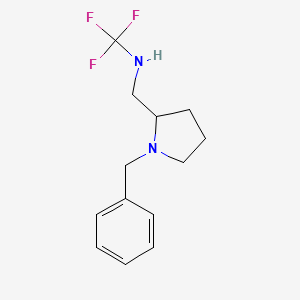

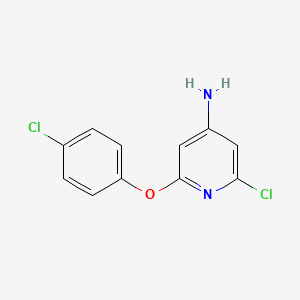
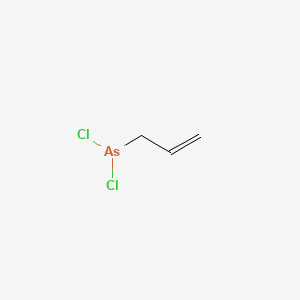
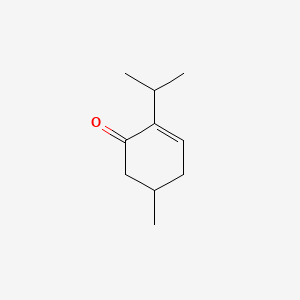
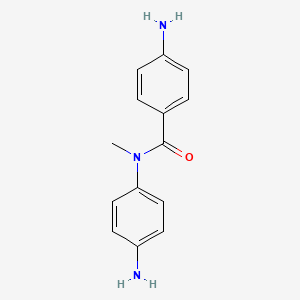
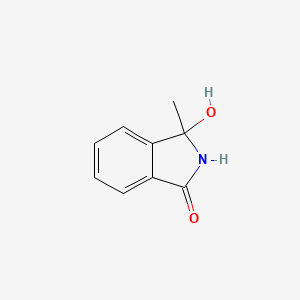
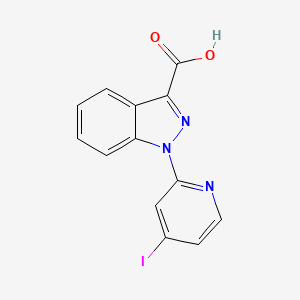
![N-[1-(4-cyanophenyl)cyclopropyl]-2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]thiophene-3-carboxamide](/img/structure/B13973535.png)
